硼化锰

描述

Manganese boride (MnB/MnB2) is a boron-containing additive with anti-oxidation, anti-erosion, and improved thermal strength . It is widely used in the nuclear industry, aerospace high-temperature materials, new superconducting materials, and other fields . MnB is a promising soft magnetic material, which is ferromagnetic with a Curie temperature as high as 546.3 K, and a high magnetization value up to 155.5 emu/g, and comparatively low coercive field .

Synthesis Analysis

Manganese boride can be synthesized using various methods. For instance, solvent-based synthesis and characterization of α-Mn (BH4)2 and a new nanoporous polymorph of manganese borohydride, γ-Mn (BH4)2, via a new solvate precursor, Mn (BH4)2·1/2S (CH3)2, has been presented . Manganese chloride is reacted with lithium borohydride in a toluene/dimethylsulfide mixture at room temperature .

Chemical Reactions Analysis

Intermetallic borides, including Manganese boride, have been studied for their structural features, with emphasis on the covalent linkage patterns of boron atoms in them, and the research methods for understanding their electronic structures . They have been found to possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .

科学研究应用

铁磁和机械性能:一硼化锰被认为是一种软磁材料,在室温下具有很强的铁磁性、高磁化强度和低矫顽力。其显着的硬度(15.7 GPa)归因于锯齿状硼链,使其成为先进结构和功能材料的候选材料 (Ma et al., 2017).

磁性和电催化性能:通过化学还原法合成的单硼化锰纳米片的磁性和电催化性能表明在析氢反应(HER)和析氧反应(OER)中具有潜在应用 (Fu et al., 2023).

弹性和电子性质:硼化锰(特别是 B4Mn)的弹性和电子性质表现出高机械模量和理论硬度,表明其作为超硬材料的潜力。Mn-B 化合物的弹性各向异性特性增加了人们的兴趣 (Zhu et al., 2019).

电化学能量储存:硼化锰,特别是以锰氧化物形式存在,在电化学能量储存中发挥作用。锂化锰氧化物在可充电锂离子电池中越来越重要,具有成本和环境优势 (Thackeray et al., 2018).

电子结构分析:硼化物中锰的 K X 射线吸收光谱揭示了硼化锰的电子结构和性质,这对于理解它们在各种应用中的行为至关重要 (Shashkina et al., 1970).

高压高温合成:在高压和高温条件下合成各种硼化锰突出了这些材料的结构多功能性和潜在应用 (Meng et al., 2012).

形成焓和化学相互作用:对硼化锰形成焓的研究有助于理解它们的化学相互作用以及在各个领域的潜在应用 (Kleppa & Sato, 1982).

未来方向

Intermetallic borides, including Manganese boride, have been highlighted for their theoretical and experimental advances in the emerging boride-catalyzed reactions and the important roles of boron in tuning electrocatalytic performances . Future developments of boride synthesis and catalytic applications have been proposed . Manganese boride has also been identified as a rising 2D star with excellent performance in energy conversion and storage .

属性

IUPAC Name |

boranylidynemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Mn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQHNLJJQMCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

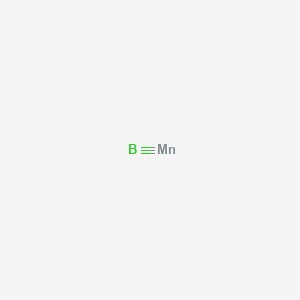

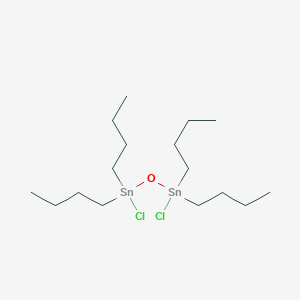

B#[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015529 | |

| Record name | Manganese boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese boride | |

CAS RN |

12045-15-7 | |

| Record name | Manganese boride (MnB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese boride (MnB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese boride (MnB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)